
2-(3-Bromo-2,2-dimethylpropyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2,2-dimethylpropyl)oxane is an organic compound with the molecular formula C10H19BrO It is a brominated oxane derivative, characterized by the presence of a bromine atom attached to a dimethylpropyl group, which is further connected to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)oxane typically involves the bromination of 2,2-dimethyl-1-propanol followed by cyclization to form the oxane ring. One common method includes the following steps:
Bromination: 2,2-dimethyl-1-propanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 3-bromo-2,2-dimethylpropanol.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide (NaOH), to form the oxane ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), to form different derivatives.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as propene, in the presence of a strong base like potassium hydroxide (KOH).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Concentrated solutions of sodium or potassium hydroxide in ethanol, heated under reflux.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes such as propene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-(3-Bromo-2,2-dimethylpropyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)oxane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific chemical or biological context.
類似化合物との比較
2-(3-Bromo-2,2-dimethylpropyl)oxane can be compared with other brominated oxane derivatives and similar compounds:
2-Bromo-2-methylpropane: A simpler brominated compound with similar reactivity.
2-(3-Chloro-2,2-dimethylpropyl)oxane: A chlorinated analog with different reactivity and properties.
2-(3-Iodo-2,2-dimethylpropyl)oxane: An iodinated analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific bromine substitution and the resulting chemical properties, which make it valuable for various applications in research and industry.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
2-(3-bromo-2,2-dimethylpropyl)oxane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)7-9-5-3-4-6-12-9/h9H,3-8H2,1-2H3 |
InChIキー |
HDAUECOCEBREAC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCCCO1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
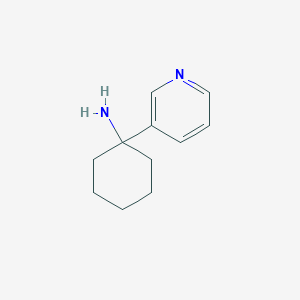
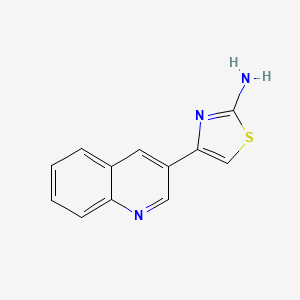

![2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)


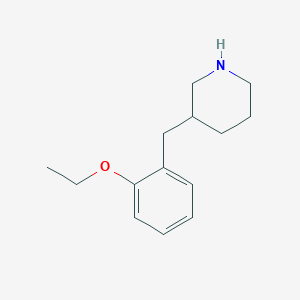
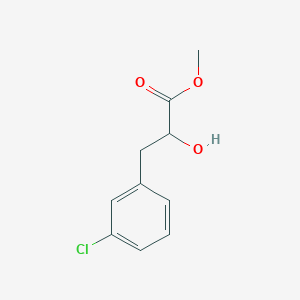

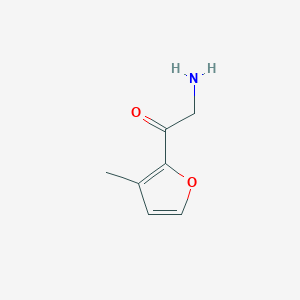

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)
